![molecular formula C11H11N5 B6142903 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine CAS No. 1152842-13-1](/img/structure/B6142903.png)
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine
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Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . The compound “1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine” falls under this category.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is considered as privileged structures because of their occurrence in many natural products .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .Scientific Research Applications
Therapeutic Agent for Piroplasm Infection
This compound has been identified as a highly potent therapeutic agent against piroplasm infections. In vitro studies have shown that imidazo[1,2-a]pyridine derivatives can clear parasitized red blood cells (pRBCs) cultured with various piroplasm species . This application is particularly significant in the field of parasitology and infectious diseases.
Antileishmanial and Antimalarial Agent
The structural analogs of 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine have been evaluated for their antileishmanial and antimalarial properties. These studies include molecular docking to understand the interaction with biological targets . This highlights the compound’s potential in developing treatments for leishmaniasis and malaria.
Organic Synthesis and Pharmaceutical Chemistry
As a valuable heterocyclic scaffold, this compound is utilized in organic synthesis and pharmaceutical chemistry. Its direct functionalization is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives, which are crucial in drug development .
Development of New Drugs
Imidazole-containing compounds, like 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine , are known for their broad range of chemical and biological properties. They serve as a synthon in the development of new drugs, offering various pharmacological activities such as antibacterial, antifungal, and antiviral activities .
Material Science Applications
The imidazo[1,2-a]pyridine moiety is useful in material science due to its structural character. It can be synthesized from easily available chemicals, making it a desirable component in various branches of chemistry, including material science .
Luminescent and Versatile Scaffolds
Derivatives of imidazo[1,2-a]pyridine are used in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging. This class of aromatic heterocycles has shown great potential in several research areas .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including direct binding, modulation of enzymatic activity, and interference with signal transduction pathways .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazo[1,2-a]pyridines are generally known for their good bioavailability and favorable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridines are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazo[1,2-a]pyridines .
Future Directions
The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This Mini-Review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .
properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-9-5-13-16(6-9)8-10-7-15-4-2-1-3-11(15)14-10/h1-7H,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHVTVZWXPXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN3C=C(C=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine |
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